molecular formula C6H4BrN3 B597839 7-Bromo-1H-pyrazolo[4,3-C]pyridine CAS No. 1256821-58-5

7-Bromo-1H-pyrazolo[4,3-C]pyridine

Numéro de catalogue: B597839
Numéro CAS: 1256821-58-5
Poids moléculaire: 198.023
Clé InChI: AIFRKKWUAVZXQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-1H-pyrazolo[4,3-C]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring fused with a pyridine ring . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The canonical SMILES representation for this compound is C1=C2C=NNC2=C(C=N1)Br .


Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 41.6 Ų and contains 10 heavy atoms . The compound has a complexity of 130 and does not contain any isotope atoms .

Applications De Recherche Scientifique

Kinase Inhibition

7-Bromo-1H-pyrazolo[4,3-c]pyridine and related pyrazolo[3,4-b]pyridines have been identified as versatile scaffolds in the design of kinase inhibitors. These compounds exhibit the capability to interact with kinases through multiple binding modes, making them valuable in the development of inhibitors targeting a broad range of kinases. The scaffold typically binds to the hinge region of the kinase, with some derivatives forming additional key interactions within the kinase pocket to enhance potency and selectivity. This structural versatility underlines the importance of such scaffolds in medicinal chemistry, especially for kinase inhibitor design, where they can achieve multiple binding modes and offer advantages in terms of intellectual property, activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Spin Crossover and Magnetic Properties

The compound class that includes this compound has also been explored for its application in the synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes. These complexes, which can switch between high-spin and low-spin states in response to external stimuli (temperature, pressure, light), are of significant interest for their potential applications in molecular electronics, sensing, and as switchable magnetic materials. The synthesis, crystallization methods, and resulting SCO properties of pyrazole- and pyrazolate-based ligands containing pyridine or pyrazine units have been extensively reviewed, highlighting the influence of these methods on the magnetic properties of the materials (Olguín & Brooker, 2011).

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, such as those synthesized from pyrazolo[4,3-c]pyridine, have shown considerable importance in organic synthesis and catalysis due to their versatility as synthetic intermediates. These compounds play critical roles in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. The review of heterocyclic N-oxide derivatives underscores their significance in medicinal chemistry and drug development, reflecting on their applications in creating potent N-oxide compounds with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Multi-Component Synthesis of Fused Heterocyclic Derivatives

The development of fused heterocyclic compounds via multi-component reactions (MCRs) is a topic of interest due to the atom economic and eco-friendly nature of these syntheses. Fused heterocycles, including those derived from pyrazolo[4,3-c]pyridine, find extensive applications in pharmaceuticals. The review focuses on recent advancements in MCRs for synthesizing complex molecules such as pyrazolo-pyrimidines and related fused heterocycles, highlighting the creativity and choice of reactants in pushing the development towards more atom economical and eco-friendly approaches (Dhanalakshmi et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 7-Bromo-1H-pyrazolo[4,3-C]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

This compound interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers, including colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .

Pharmacokinetics

The compound C03, a derivative of this compound, has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The compound’s action results in the inhibition of TRKA, leading to a decrease in the proliferation of certain cell lines . For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Orientations Futures

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . Future research may focus on exploring the biomedical applications of such compounds .

Propriétés

IUPAC Name

7-bromo-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFRKKWUAVZXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725588
Record name 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256821-58-5
Record name 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.